

# JMV 180: Application Notes and Protocols for Cholecystokinin Receptor Binding Studies

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## Compound of Interest

Compound Name: Jmv 176

Cat. No.: B1672974

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These application notes provide a comprehensive guide to utilizing JMV 180, a synthetic peptide analog of the C-terminal octapeptide of cholecystokinin (CCK-8), for the investigation of cholecystokinin (CCK) receptor binding and function. JMV 180 is a valuable pharmacological tool due to its unique dualistic activity, acting as an agonist at high-affinity CCK receptors and an antagonist at low-affinity CCK receptors.<sup>[1]</sup> This allows for the dissection of the distinct physiological roles mediated by these different receptor states.

## Quantitative Data Summary

The following tables summarize the binding affinity and effective concentrations of JMV 180 for cholecystokinin receptors as reported in the scientific literature.

Table 1: JMV 180 Binding Affinity for Cholecystokinin Receptors

Receptor Type	Tissue/Cell Line	Species	Parameter	Value (nM)
High-Affinity CCK Receptor	Pancreatic Acini	Rat	Kd	2.2[1]
Low-Affinity CCK Receptor	Pancreatic Acini	Rat	Kd	19[1]
CCKA Receptor	IMR-32 Neuroblastoma Cells	Human	IC50	1.7[2]
CCKA Receptor	Gallbladder Smooth Muscle	Rabbit	pA2	7.9*

\*pA2 is a measure of antagonist potency. A pA2 of 7.9 corresponds to a Kb of approximately 1.26 nM.

Table 2: Effective Concentrations of JMV 180 in In Vitro Functional Assays

Assay	Tissue/Cell Line	Species	Effect	Concentration Range
Amylase Secretion (Agonist)	Pancreatic Acini	Rat	Stimulation	Plateauing above 300 nM[3]
Intracellular Ca <sup>2+</sup> Mobilization	Pancreatic Acini	Rat	Induction of Ca <sup>2+</sup> oscillations	25 nM - 1 µM[4]
Cell Growth Stimulation	PANC-1 and MIA PaCa-2 Cells	Human	Increased cell number and DNA synthesis	10 <sup>-10</sup> M - 10 <sup>-6</sup> M[5]
Antagonism of CCK-8 induced amylase release inhibition	Pancreatic Acini	Rabbit	Rightward shift of CCK-8 dose-response curve	Above 100 nM[3]
Antagonism of CCK-8-S-induced Ca <sup>2+</sup> efflux	IMR-32 Neuroblastoma Cells	Human	Inhibition	IC <sub>50</sub> = 50 nM[2]

## Experimental Protocols

### Competitive Radioligand Binding Assay for CCK Receptors

This protocol is designed to determine the binding affinity (K<sub>i</sub>) of JMV 180 for CCK receptors using a competitive radioligand binding assay.

Materials:

- Cell membranes or tissue homogenates expressing CCK receptors (e.g., from rat pancreas or transfected cell lines).
- Radiolabeled CCK ligand (e.g., [<sup>125</sup>I]CCK-8).

- JMV 180.
- Unlabeled CCK-8 (for determination of non-specific binding).
- Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 0.1% BSA, pH 7.4).
- Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters (e.g., Whatman GF/C).
- Filtration apparatus.
- Scintillation counter and scintillation fluid.

Procedure:

- Membrane Preparation: Prepare cell membranes or tissue homogenates containing CCK receptors using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
- Assay Setup: In a 96-well plate, set up the following in triplicate:
  - Total Binding: Add binding buffer, radiolabeled CCK ligand (at a concentration near its K<sub>d</sub>), and the membrane preparation.
  - Non-specific Binding: Add binding buffer, radiolabeled CCK ligand, a high concentration of unlabeled CCK-8 (e.g., 1 μM), and the membrane preparation.
  - Competitive Binding: Add binding buffer, radiolabeled CCK ligand, serially diluted concentrations of JMV 180, and the membrane preparation.
- Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

- Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the logarithm of the JMV 180 concentration.
  - Determine the IC50 value of JMV 180 from the resulting sigmoidal curve using non-linear regression analysis.
  - Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radiolabeled ligand and  $K_d$  is its dissociation constant.

## Amylase Secretion Assay in Pancreatic Acini

This protocol measures the functional effect of JMV 180 on amylase secretion from isolated pancreatic acini.

### Materials:

- Isolated pancreatic acini.
- HEPES-Ringer (HR) buffer.
- JMV 180.
- CCK-8 (as a positive control).
- Amylase activity assay kit.
- Spectrophotometer.

### Procedure:

- Preparation of Pancreatic Acini: Isolate pancreatic acini from rats or mice by collagenase digestion.

- Pre-incubation: Resuspend the acini in HR buffer and pre-incubate at 37°C for 30 minutes to allow for recovery.
- Stimulation: Aliquot the acinar suspension into tubes and add varying concentrations of JMV 180 or CCK-8. Include a control group with buffer only.
- Incubation: Incubate the tubes at 37°C for 30 minutes.
- Separation: Centrifuge the tubes to pellet the acini.
- Amylase Measurement: Collect the supernatant and measure the amylase activity using a commercial assay kit. Also, measure the total amylase activity in an aliquot of the acinar suspension that has been lysed.
- Data Analysis: Express amylase secretion as a percentage of the total amylase content. Plot the percentage of amylase secretion against the concentration of JMV 180.

## Intracellular Calcium Mobilization Assay

This protocol assesses the ability of JMV 180 to induce intracellular calcium release in cells expressing CCK receptors.

### Materials:

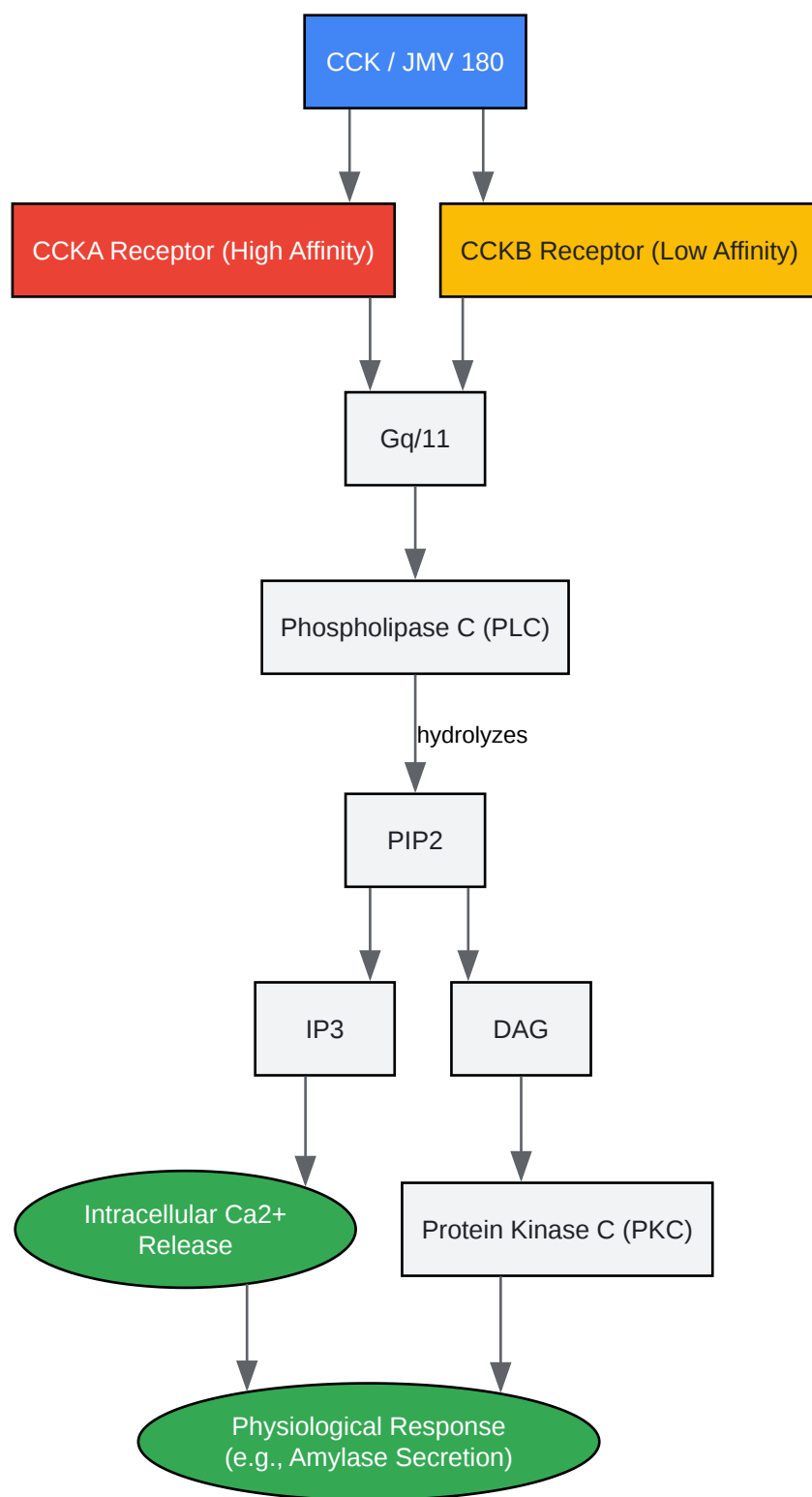
- Cells expressing CCK receptors (e.g., pancreatic acini or a suitable cell line).
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- HEPES-buffered saline (HBS).
- JMV 180.
- Ionomycin (as a positive control for maximal calcium release).
- Fluorometric imaging system or plate reader.

### Procedure:

- **Cell Loading:** Incubate the cells with the calcium-sensitive fluorescent dye in HBS in the dark to allow for dye loading.
- **Washing:** Wash the cells with HBS to remove extracellular dye.
- **Baseline Measurement:** Measure the baseline fluorescence of the cells.
- **Stimulation:** Add JMV 180 at various concentrations to the cells and continuously record the fluorescence signal over time.
- **Maximal Response:** At the end of the experiment, add ionomycin to determine the maximal calcium response.
- **Data Analysis:** Express the change in fluorescence as a ratio (e.g., F340/F380 for Fura-2) or as a fold increase over baseline. Plot the peak response against the concentration of JMV 180.

## Signaling Pathways and Experimental Workflows

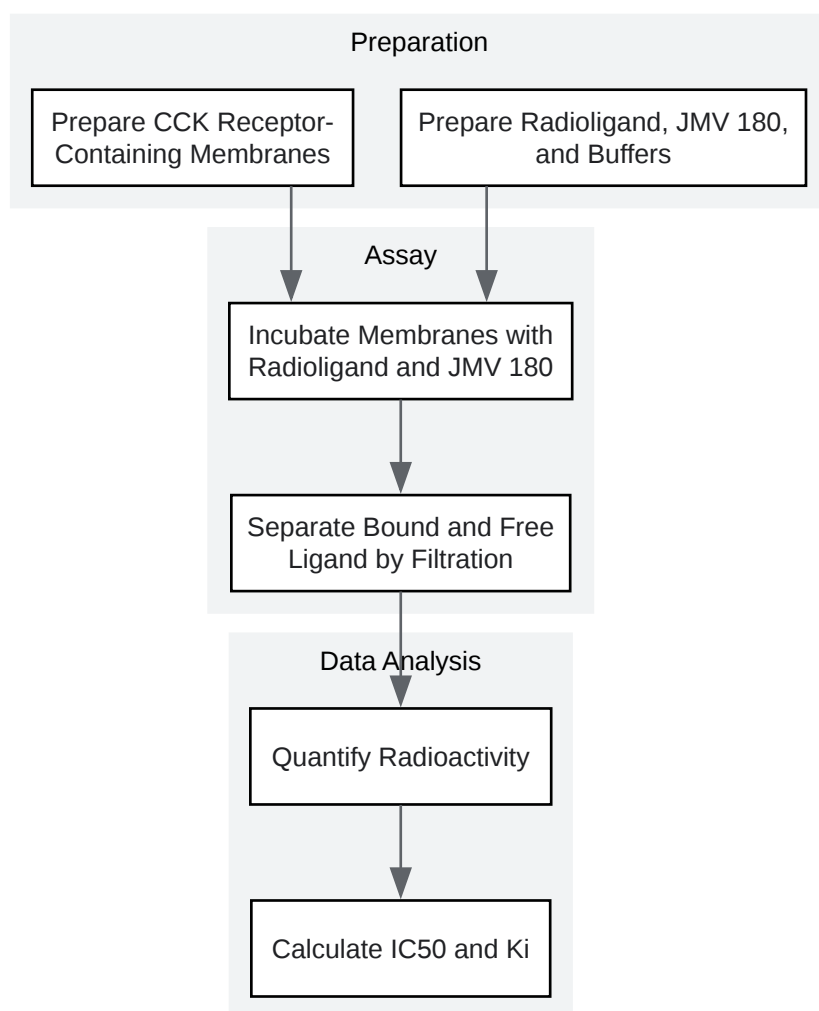
Caption: CCK Receptor Signaling Pathway.



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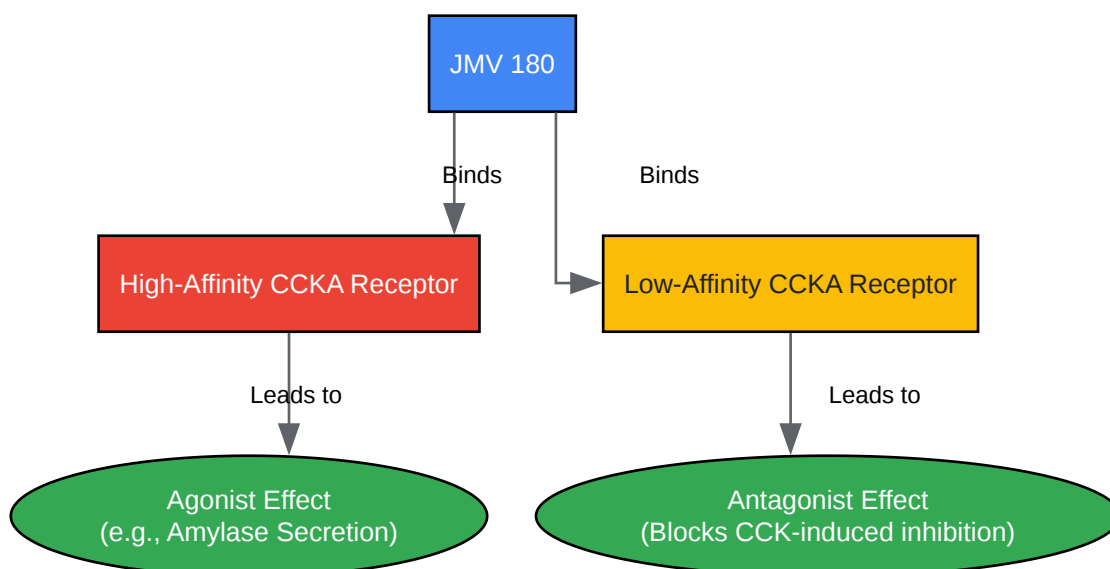
Caption: Experimental Workflow for Competitive Radioligand Binding Assay.





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Caption: Logical Relationship of JMV 180's Dual Activity.



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- To cite this document: BenchChem. [JMV 180: Application Notes and Protocols for Cholecystokinin Receptor Binding Studies]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1672974#jmv-180-dosage-for-studying-cholecystokinin-receptor-binding>]

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